molecular formula C16H18O3Si B1528119 [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol CAS No. 1244855-75-1

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol

Cat. No.: B1528119
CAS No.: 1244855-75-1
M. Wt: 286.4 g/mol
InChI Key: LFJNZNHEUHSDQW-UHFFFAOYSA-N
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Description

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol is a chemical compound with the molecular formula C16H18O3Si It is characterized by the presence of a benzodioxole ring and a dimethylsilyl group attached to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)dimethylsilyl chloride with phenylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Purification techniques such as recrystallization or chromatography are used to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol involves its interaction with molecular targets and pathways within biological systems. The benzodioxole ring and silyl group may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol is unique due to the presence of both the benzodioxole ring and the dimethylsilyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[2-[1,3-benzodioxol-5-yl(dimethyl)silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3Si/c1-20(2,16-6-4-3-5-12(16)10-17)13-7-8-14-15(9-13)19-11-18-14/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJNZNHEUHSDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217572
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244855-75-1
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244855-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yldimethylsilyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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